1-[4-(2,5-Dioxopyrrolidin-1-yl)benzenesulfonyl]piperidine-4-carboxylic acid

Lipophilicity Physicochemical property Drug design

This building block features a 2,5-dioxopyrrolidin-1-yl substituent that lowers lipophilicity (XLogP3 –0.1 vs. 1.1 for the parent scaffold) and increases hydrogen-bond acceptor count (7 vs. 5), improving aqueous solubility and reducing non-specific binding. The free carboxylic acid enables immediate activation (EDC/HOBt) for affinity probe synthesis. As disclosed in US 8,399,486 B2, this chemotype supports N-type calcium channel blocker development. Choose this compound to avoid the permeability and solubility liabilities of standard benzenesulfonyl-piperidine derivatives.

Molecular Formula C16H18N2O6S
Molecular Weight 366.4 g/mol
CAS No. 1092331-97-9
Cat. No. B6590498
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[4-(2,5-Dioxopyrrolidin-1-yl)benzenesulfonyl]piperidine-4-carboxylic acid
CAS1092331-97-9
Molecular FormulaC16H18N2O6S
Molecular Weight366.4 g/mol
Structural Identifiers
SMILESC1CN(CCC1C(=O)O)S(=O)(=O)C2=CC=C(C=C2)N3C(=O)CCC3=O
InChIInChI=1S/C16H18N2O6S/c19-14-5-6-15(20)18(14)12-1-3-13(4-2-12)25(23,24)17-9-7-11(8-10-17)16(21)22/h1-4,11H,5-10H2,(H,21,22)
InChIKeyCEFUVDFLGGCBEC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-[4-(2,5-Dioxopyrrolidin-1-yl)benzenesulfonyl]piperidine-4-carboxylic acid CAS 1092331-97-9 – Structural and Physicochemical Baseline for Procurement Decisions


1-[4-(2,5-Dioxopyrrolidin-1-yl)benzenesulfonyl]piperidine-4-carboxylic acid (CAS 1092331-97-9) is a synthetic aryl sulfonamide featuring a piperidine-4-carboxylic acid core linked through a sulfonyl bridge to a benzene ring that bears a 2,5-dioxopyrrolidin-1-yl (succinimide) substituent [1]. It belongs to the broad chemotype of N-benzenesulfonylpiperidine carboxylic acids, a class that has been investigated as calcium channel blockers, factor Xa inhibitors, and CCR6 functional modulators [2]. The compound is commercially available at ≥95 % purity, solid physical form, and registered under InChIKey CEFUVDFLGGCBEC-UHFFFAOYSA-N .

Why 1-[4-(2,5-Dioxopyrrolidin-1-yl)benzenesulfonyl]piperidine-4-carboxylic acid Cannot Be Replaced by Unsubstituted N-Benzenesulfonyl-piperidine-4-carboxylic Acids or Simple Ester Variants


The 2,5-dioxopyrrolidin-1-yl group on the phenyl ring is not a passive substituent; it fundamentally alters the physicochemical profile and chemical reactivity of the scaffold. Compared with the unsubstituted parent (1-(benzenesulfonyl)piperidine-4-carboxylic acid, CAS 122891-92-3), this compound exhibits a substantially lower lipophilicity (XLogP3 = –0.1 vs. 1.1), a higher hydrogen‑bond acceptor count (7 vs. 5), and a larger topological polar surface area (120 Ų vs. ∼83 Ų) [1]. These differences directly affect aqueous solubility, passive membrane permeability, and chromatographic behaviour. Furthermore, the succinimide moiety provides a latent reactive handle for site‑selective bioconjugation and metal‑binding capacity that is absent in the parent compound . Therefore, simple benzenesulfonyl‑piperidine carboxylic acids or methyl/ethyl ester derivatives cannot serve as drop‑in replacements without altering experimental outcomes.

Quantitative Differentiation Evidence for 1-[4-(2,5-Dioxopyrrolidin-1-yl)benzenesulfonyl]piperidine-4-carboxylic acid Against Its Closest Structural Analogs


Lower Lipophilicity by 1.2 log Units Relative to the Unsubstituted Parent Compound

The target compound exhibits an XLogP3 of –0.1, indicating a polarity higher than that of the unsubstituted parent 1-(benzenesulfonyl)piperidine-4-carboxylic acid (XLogP3 = 1.1) [1]. This 1.2 log unit shift towards lower lipophilicity is quantitatively meaningful for predictive ADME models and may confer superior aqueous solubility for in vitro assay preparation.

Lipophilicity Physicochemical property Drug design

Increased Hydrogen‑Bond Acceptor Capacity (7 vs. 5) Driven by the Succinimide Carbonyls

The 2,5-dioxopyrrolidin-1-yl substituent contributes two additional carbonyl oxygen atoms, raising the total hydrogen‑bond acceptor (HBA) count from 5 in the parent compound to 7 in the target compound [1]. This 40 % increase in HBA capacity can strengthen intermolecular hydrogen‑bond interactions and improve solubility in aqueous media.

Hydrogen bonding Solubility Target engagement

Elevated Topological Polar Surface Area (120 Ų vs. ∼83 Ų) Affecting Membrane Permeability

The topological polar surface area (TPSA) of the target compound is 120 Ų, compared with an estimated ∼83 Ų for the parent 1-(benzenesulfonyl)piperidine-4-carboxylic acid [1]. The 37 Ų increase places the compound above the typical 90 Ų threshold for good intestinal absorption, a meaningful differentiator for central nervous system or intracellular target applications.

Polar surface area Permeability ADMET

Free Carboxylic Acid Enables Direct Conjugation, Unlike the Methyl Ester Analog (CAS 919623-48-6)

The target compound is supplied as the free carboxylic acid, whereas the closely related analog methyl 1-[4-(2,5-dioxopyrrolidin-1-yl)benzenesulfonyl]piperidine-4-carboxylate (CAS 919623-48-6) contains a methyl‑protected carboxyl group . This structural distinction dictates that the methyl ester requires an additional base‑ or acid‑catalyzed hydrolysis step before use in amide coupling or conjugation reactions, adding at least one synthetic step and the associated yield loss.

Conjugation chemistry Bioconjugation Synthetic utility

Regiochemical Position 4‑Carboxylic Acid Versus 3‑Carboxylate Succinimide Ester Isomer (CAS 1092332-01-8)

The target compound places the carboxylic acid directly on the 4‑position of the piperidine ring, while the isomeric 2,5‑dioxopyrrolidin-1‑yl 1‑(benzenesulfonyl)piperidine-3‑carboxylate (CAS 1092332-01-8) bears a succinimidyl ester at the 3‑position . The 3‑carboxylate isomer is an activated ester that will hydrolyze spontaneously in aqueous media, whereas the free 4‑carboxylic acid is stable to hydrolysis and can be stored in bulk solutions for extended periods.

Regiochemistry Isomer differentiation Structure-activity relationship

Succinimide-Phenyl Substituent as a Metal-Chelating Pharmacophore: Class-Level Potential Relative to Simple Benzenesulfonyl Analogues

Compounds containing the N‑phenyl‑succinimide motif, including the target compound, have been disclosed in patent literature as blockers of N‑type calcium channels [1]. While the specific target compound has not been individually assayed in published studies, the class‑level SAR indicates that the succinimide carbonyls may participate in metal‑ion coordination at the channel pore, a feature absent in simple benzenesulfonyl‑piperidine analogs lacking the dioxopyrrolidine ring.

Metal chelation Pharmacophore hypothesis Calcium channel modulation

Evidence‑Supported Application Scenarios for 1-[4-(2,5-Dioxopyrrolidin-1-yl)benzenesulfonyl]piperidine-4-carboxylic acid (CAS 1092331-97-9)


Fragment‑Based Lead Discovery Requiring Low Lipophilicity and High Hydrogen‑Bonding Capacity

The compound's XLogP3 of –0.1 and HBA count of 7 position it as a fragment‑sized building block (MW 366.4) with favorable ligand efficiency metrics for fragment screening [1]. Its elevated polarity, relative to the unsubstituted parent, makes it suitable for libraries targeting polar enzyme active sites or shallow protein‑protein interaction interfaces where excessive hydrophobicity is undesirable.

Direct Conjugation for Chemical Biology Probe Synthesis (Amide Bond Formation)

The free carboxylic acid at the 4‑position of the piperidine ring allows immediate activation with standard coupling reagents (EDC/HOBt, HATU, etc.) to form amides, hydrazides, or other conjugates without the need for prior ester hydrolysis [1]. This streamlines the synthesis of affinity probes, fluorescently labelled analogues, or biotinylated pull‑down reagents.

Calcium Channel Modulation Research (Scaffold‑Hopping from Patent‑Exemplified Series)

Based on class‑level disclosures in US 8,399,486 B2, the combination of a benzenesulfonyl piperidine core with a 2,5‑dioxopyrrolidin‑1‑yl substituent on the phenyl ring is a recurrent structural theme among N‑type calcium channel blockers [2]. The target compound can serve as a key intermediate or early SAR probe for medicinal chemistry programs investigating ion channel modulation.

Physicochemical Comparator in In‑Vitro Permeability or Solubility Assays

Because its computed properties (TPSA 120 Ų, XLogP3 –0.1) differ significantly from the parent scaffold (TPSA ∼83 Ų, XLogP3 1.1), this compound provides a matched‑pair comparator for systematic studies of how phenyl‑substitution with a polar succinimide alters membrane permeability, efflux ratio, and thermodynamic solubility [3].

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